molecular formula C13H11ClO3S B1587007 4-(2-methylphenoxy)benzenesulfonyl Chloride CAS No. 610277-83-3

4-(2-methylphenoxy)benzenesulfonyl Chloride

Cat. No. B1587007
CAS RN: 610277-83-3
M. Wt: 282.74 g/mol
InChI Key: IJPKGMOVNZHZKZ-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)benzenesulfonyl chloride (4-MBSC) is a chemical reagent used in organic synthesis, specifically in the formation of amides and other compounds. It is a white crystalline solid with a melting point of 114-116°C and a boiling point of 211-212°C. 4-MBSC is a relatively new reagent, having been first synthesized in 2009. It has since become a popular reagent in the field of organic synthesis due to its versatility and ease of use.

Scientific Research Applications

Chemical Transformations

Polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, a related compound, serve as key intermediates in chemical transformations. This includes unusual rearrangements to yield diverse privileged scaffolds, demonstrating the compound's utility in synthesizing complex molecules (Fülöpová & Soural, 2015).

Latent Curing Agents

4-(2-methylphenoxy)benzenesulfonyl chloride's derivatives, such as N-benzenesulfonyl EMI, have been synthesized and applied in epoxy resin as latent curing agents. Their use significantly improves the curing behavior and thermal stability of epoxy resin, indicating their potential in materials science (Lei et al., 2015).

Electrophilic Cyclization

The compound facilitates electrophilic cyclization reactions in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, yielding almost quantitative yields of diaryl sulfones. This showcases its reactivity and the efficiency of using ionic liquids as reaction media (Nara, Harjani, & Salunkhe, 2001).

Molecular and Electronic Structure

Research into the molecular and electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveals detailed insights into its stereo-chemical characteristics and reaction kinetics. This provides a deeper understanding of its behavior in chemical reactions and potential applications in designing novel molecules (Rublova et al., 2017).

Solvent Nucleophilicity

Studies on the solvolysis of benzenesulfonyl chloride derivatives, including the effects of solvent nucleophilicity and ionizing power, contribute to our understanding of reaction mechanisms and solvent effects. This is crucial for optimizing chemical reactions and for the development of new synthetic methodologies (Kevill & D’Souza, 1999).

properties

IUPAC Name

4-(2-methylphenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-10-4-2-3-5-13(10)17-11-6-8-12(9-7-11)18(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPKGMOVNZHZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383342
Record name 4-(2-methylphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

610277-83-3
Record name 4-(2-methylphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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